7-Methoxy-1H-indene
Overview
Description
7-Methoxy-1H-indene is a chemical compound belonging to the indene family, characterized by a methoxy group attached to the seventh position of the indene ring. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxy group, an ether functional group, significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indene typically involves the methoxylation of indene derivatives. One common method includes the reaction of 7-bromo-1H-indene with sodium methoxide (NaOMe) to introduce the methoxy group at the desired position . This reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indene ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: 7-Methoxyindene-1-carboxylic acid.
Reduction: 7-Methoxy-1,2-dihydroindene.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
7-Methoxy-1H-indene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a precursor for developing pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
7-Methoxyindole: Similar structure but with an indole ring instead of an indene ring.
7-Methoxy-2H-indene: A dihydro derivative with different reactivity.
7-Methoxy-1,2-dihydroindene: A reduced form of 7-Methoxy-1H-indene.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-11-10-7-3-5-8-4-2-6-9(8)10/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFRBPFPAYJCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585785 | |
Record name | 7-Methoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34985-47-2 | |
Record name | 7-Methoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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